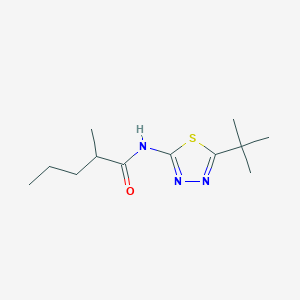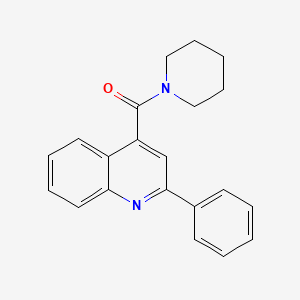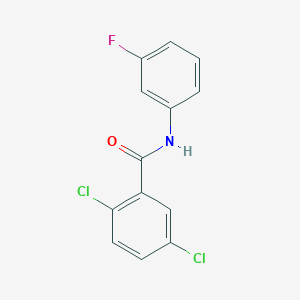
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with 2-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Amino-5-tert-butyl-1,3,4-thiadiazole
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
Comparison: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide is unique due to the presence of both a tert-butyl group and a methylpentanamide moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity. Compared to other thiadiazole derivatives, this compound may exhibit different reactivity and selectivity in chemical reactions and biological assays .
Properties
Molecular Formula |
C12H21N3OS |
|---|---|
Molecular Weight |
255.38 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide |
InChI |
InChI=1S/C12H21N3OS/c1-6-7-8(2)9(16)13-11-15-14-10(17-11)12(3,4)5/h8H,6-7H2,1-5H3,(H,13,15,16) |
InChI Key |
DKJWTIRGLJUSHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)NC1=NN=C(S1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-[(3-ethoxypropanoyl)amino]-N-methylbenzamide](/img/structure/B11173937.png)
![4-[4-(Azepane-1-carbonyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11173943.png)
![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11173946.png)
![4-phenyl-N-[4-(propylsulfamoyl)phenyl]butanamide](/img/structure/B11173955.png)
![5-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11173963.png)


![N-(4-{[2-(butan-2-yl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B11173974.png)

![1-(furan-2-ylcarbonyl)-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11173982.png)
![4-acetamido-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B11173983.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-1-phenylmethanesulfonamide](/img/structure/B11173987.png)


